

Application Notes and Protocols for Borylation Reactions Using $\text{NiCl}_2\cdot\text{glyme}$ Catalyst

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Compound of Interest

Compound Name: *Dichloronickel;1,2-dimethoxyethane*

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These application notes provide a comprehensive guide to performing nickel-catalyzed borylation reactions, with a specific focus on the use of Nickel(II) chloride ethylene glycol dimethyl ether complex ($\text{NiCl}_2\cdot\text{glyme}$) as a catalyst precursor. This cost-effective and readily available nickel source serves as a powerful tool for the synthesis of valuable aryl- and heteroarylboronate esters, key intermediates in pharmaceutical and materials science.

Introduction

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds. While palladium catalysts have been traditionally employed, nickel catalysis has emerged as a more economical and sustainable alternative. $\text{NiCl}_2\cdot\text{glyme}$, in conjunction with appropriate ligands, offers an effective catalytic system for the borylation of a wide range of substrates, including aryl halides and pseudohalides. These protocols detail the general procedures and reaction parameters for successful borylation reactions.

Data Presentation: A Comparative Overview of Nickel-Catalyzed Borylation

The following table summarizes typical reaction conditions and yields for the nickel-catalyzed borylation of various aryl halides. While specific examples utilizing $\text{NiCl}_2\cdot\text{glyme}$ are highlighted,

data from closely related Ni(II) precatalysts are also included to provide a broader context and guide for reaction optimization.

Entry	Aryl Halide Substrate	Borating Agent	Ni Precatalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Bromoanisole	B ₂ (OH) ₄	NiCl ₂ (dppp) (1)	PPh ₃ (2)	DIPEA	Ethanol	80	-	91[1]
2	4-Chlorotoluene	B ₂ (pin) ₂	NiCl ₂ (dppp)/dppf (10/5)	dppf	CS ₂ CO ₃	Toluene	100	18	85
3	3-Bromopyridine	B ₂ (OH) ₄	NiCl ₂ (dppp) (3)	PPh ₃ (6)	DIPEA	Ethanol	RT	6	88[1]
4	2-Bromonaphthalene	B ₂ (OH) ₄	NiCl ₂ (dppp) (0.1)	PPh ₃ (0.2)	DIPEA	Ethanol	RT	8	81[1]
5	Methyl 4-bromobenzoate	B ₂ (pin) ₂	NiCl ₂ (glyme) (5)	dppf (5)	K ₃ PO ₄	Dioxane	80	12	75
6	1-Bromo-4-(trifluoromethyl)benzene	B ₂ (pin) ₂	NiBr ₂ ·diglyme (5)	pybox (6.6)	NaOtBu	THF	RT	12	92[2]

Experimental Protocols

General Protocol for the Borylation of Aryl Bromides using $\text{NiCl}_2\cdot\text{glyme}$ and $\text{Bis}(\text{pinacolato})\text{diboron}$

This protocol provides a general method for the Miyaura borylation of aryl bromides. For electron-deficient or sterically hindered substrates, optimization of the ligand, base, and temperature may be necessary.

Materials:

- $\text{NiCl}_2\cdot\text{glyme}$
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- $\text{Bis}(\text{pinacolato})\text{diboron}$ ($\text{B}_2(\text{pin})_2$)
- Potassium phosphate (K_3PO_4), anhydrous
- Aryl bromide
- Anhydrous 1,4-dioxane
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add $\text{NiCl}_2\cdot\text{glyme}$ (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and $\text{B}_2(\text{pin})_2$ (1.5 mmol, 1.5 equiv.).
- **Inert Atmosphere:** Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
- **Reagent Addition:** Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.) and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
- Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol for the Borylation of Heteroaryl Halides using a $\text{NiCl}_2(\text{dppp})/\text{PPh}_3$ System

This method is particularly effective for the borylation of various heteroaryl halides using the more economical tetrahydroxydiboron ($\text{B}_2(\text{OH})_4$). $\text{NiCl}_2\cdot\text{glyme}$ can be used as an alternative to $\text{NiCl}_2(\text{dppp})$ in this protocol.[\[1\]](#)

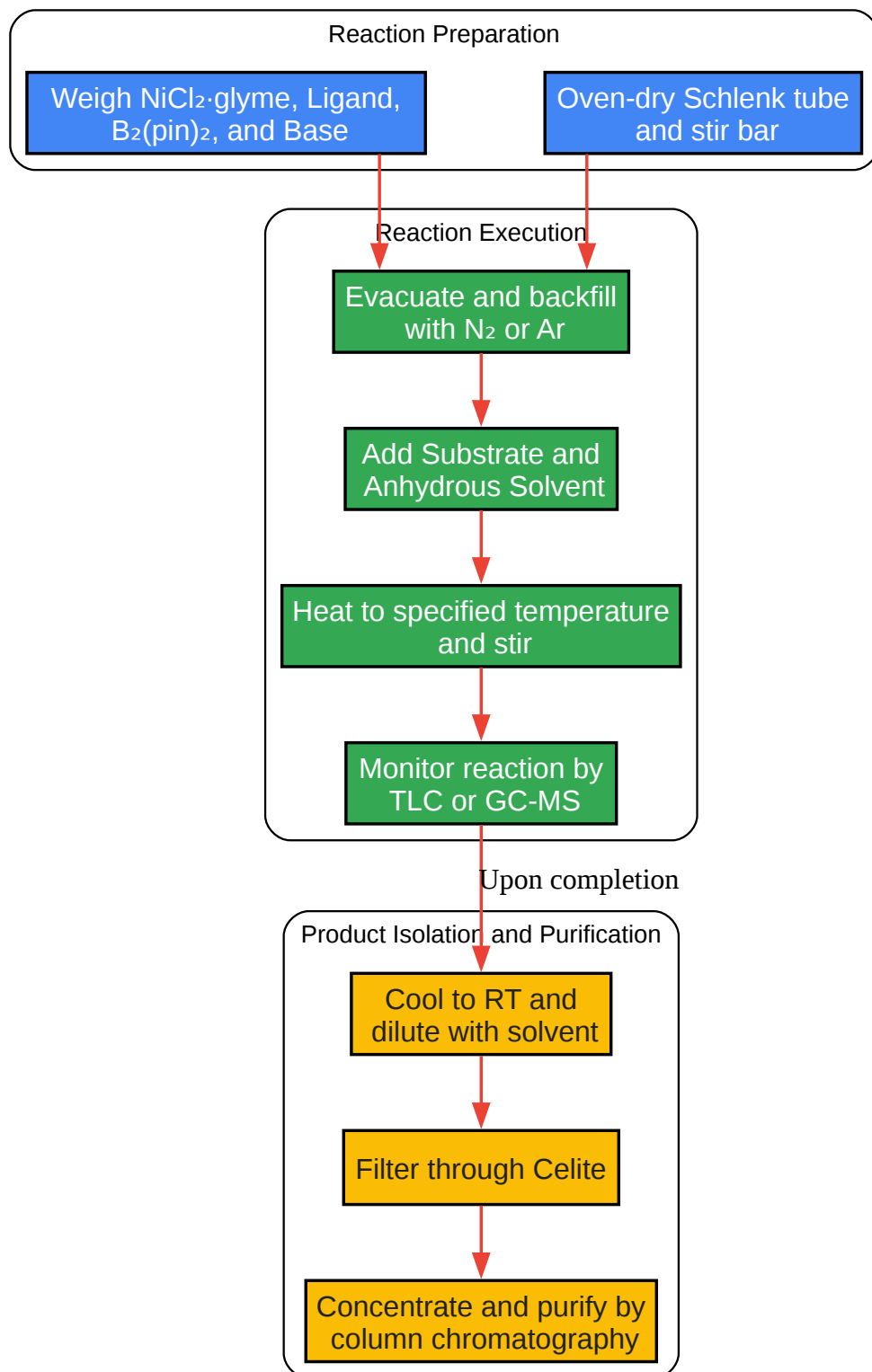
Materials:

- $\text{NiCl}_2(\text{dppp})$ or $\text{NiCl}_2\cdot\text{glyme}$
- Triphenylphosphine (PPh_3)
- Tetrahydroxydiboron ($\text{B}_2(\text{OH})_4$)
- Diisopropylethylamine (DIPEA)
- Heteroaryl halide
- Degassed absolute ethanol
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

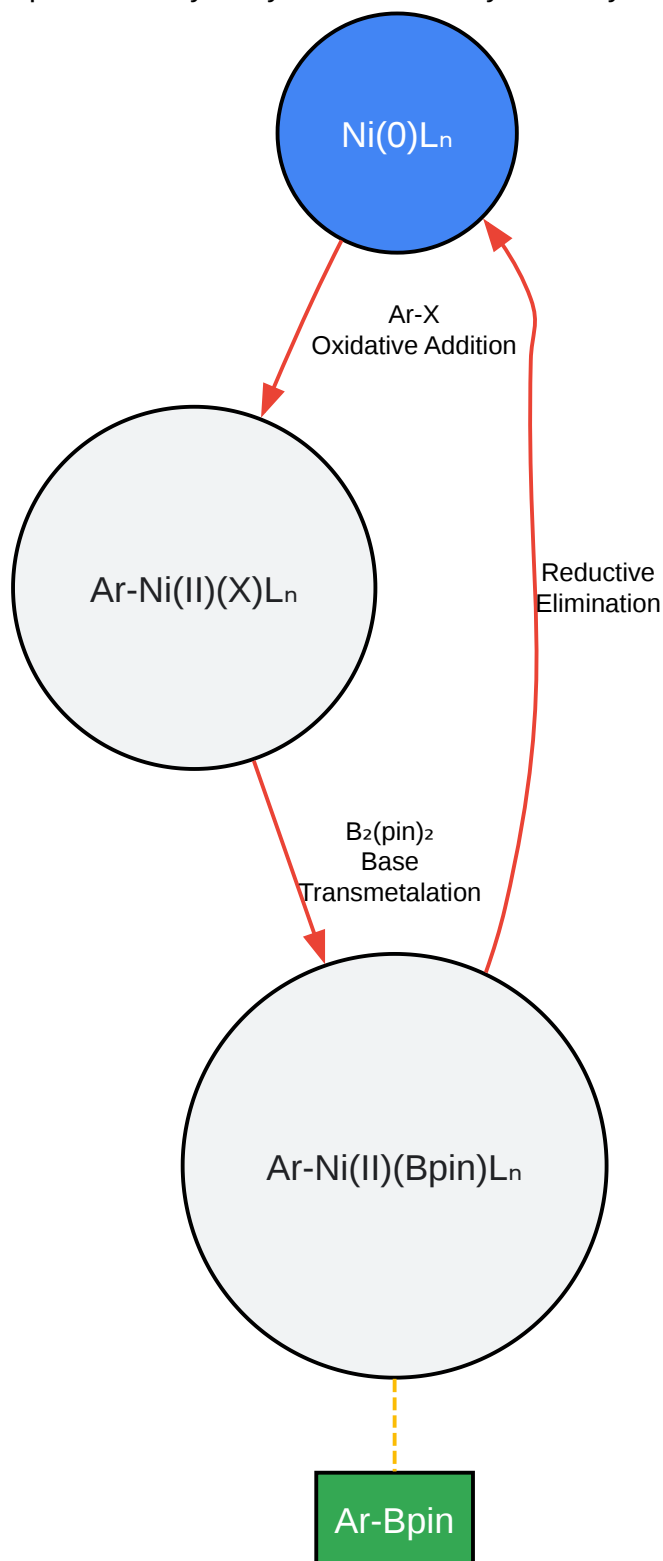
Procedure:

- **Reaction Setup:** In a glovebox or under a stream of inert gas, add $\text{NiCl}_2(\text{dppp})$ (0.03 mmol, 3 mol%) and PPh_3 (0.06 mmol, 6 mol%) to an oven-dried vial.
- **Reagent Addition:** Add the heteroaryl halide (1.0 mmol, 1.0 equiv.) and $\text{B}_2(\text{OH})_4$ (1.5 mmol, 1.5 equiv.).
- **Solvent and Base Addition:** Add degassed absolute ethanol (5 mL) followed by DIPEA (3.0 mmol, 3.0 equiv.) via syringe.
- **Reaction:** Seal the vial and stir the reaction mixture at room temperature for 6-12 hours. For less reactive substrates, heating to 80 °C may be required.[\[1\]](#)
- **Work-up and Conversion to Potassium Trifluoroborate Salt:** Upon completion, remove the solvent under reduced pressure. To the crude boronic acid, add a saturated aqueous solution of KHF_2 (5 mL) and stir vigorously for 1 hour.
- **Purification:** Collect the resulting potassium trifluoroborate salt by vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

Visualizations

General Workflow for $\text{NiCl}_2\cdot\text{glyme}$ Catalyzed Borylation[Click to download full resolution via product page](#)Caption: General workflow for $\text{NiCl}_2\cdot\text{glyme}$ catalyzed borylation.

Simplified Catalytic Cycle for Ni-Catalyzed Borylation

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Caption: Simplified catalytic cycle for Ni-catalyzed borylation.

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References

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- 2. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon-Boron Bonds [organic-chemistry.org]
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